4-[(E)-({[(3,4-dimethoxybenzoyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl 3-bromobenzoate
CAS No.:
Cat. No.: VC15500344
Molecular Formula: C26H24BrN3O7
Molecular Weight: 570.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H24BrN3O7 |
|---|---|
| Molecular Weight | 570.4 g/mol |
| IUPAC Name | [4-[(E)-[[2-[(3,4-dimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate |
| Standard InChI | InChI=1S/C26H24BrN3O7/c1-34-20-10-8-17(13-23(20)36-3)25(32)28-15-24(31)30-29-14-16-7-9-21(22(11-16)35-2)37-26(33)18-5-4-6-19(27)12-18/h4-14H,15H2,1-3H3,(H,28,32)(H,30,31)/b29-14+ |
| Standard InChI Key | NXQPHMNVPJXCKH-IPPBACCNSA-N |
| Isomeric SMILES | COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC)OC |
Introduction
4-[(E)-({[(3,4-dimethoxybenzoyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl 3-bromobenzoate is a complex organic compound that belongs to the hydrazone class. Hydrazones are characterized by the presence of a hydrazone functional group (R1R2C=N-NR3R4), which is crucial for their biological and chemical properties. This compound is of interest due to its potential applications in medicinal chemistry and material science, particularly because of its structural features that may enhance its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the hydrazone linkage. The process requires controlled conditions such as temperature and pH to ensure selectivity and yield. Solvents like dimethyl sulfoxide (DMSO) or ethanol may be used to facilitate the reactions.
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Initial Step: Formation of the hydrazone linkage between an appropriate aldehyde and a hydrazine derivative.
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Subsequent Steps: Involves the incorporation of the 3,4-dimethoxybenzoyl and 3-bromobenzoate moieties.
Spectroscopic Analysis
To confirm the structure of the compound, various spectroscopic techniques are employed:
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Nuclear Magnetic Resonance (NMR): H and C NMR provide detailed information about the compound's molecular structure.
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Infrared Spectroscopy (IR): Helps identify functional groups present in the molecule.
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Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern.
| Spectroscopic Technique | Information Provided |
|---|---|
| NMR (H, C) | Molecular structure, proton and carbon environments |
| IR | Functional groups present in the molecule |
| MS | Molecular weight and fragmentation pattern |
Potential Applications
Given its structural complexity and the presence of halogen and methoxy substituents, this compound may exhibit biological activity. Potential applications include:
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Medicinal Chemistry: As a candidate for drug development due to its potential interactions with biological targets.
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Material Science: Its unique structure could be exploited in the design of new materials with specific properties.
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